![molecular formula C8H15NO B2607393 1-Oxaspiro[4.4]nonan-4-amine CAS No. 1784613-12-2](/img/structure/B2607393.png)

1-Oxaspiro[4.4]nonan-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

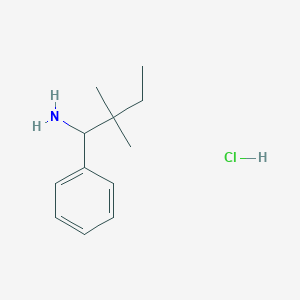

1-Oxaspiro[4.4]nonan-4-amine is a compound with the molecular formula C8H15NO . It has a molecular weight of 141.21 g/mol . The IUPAC name for this compound is 1-oxaspiro[4.4]nonan-4-amine .

Molecular Structure Analysis

The InChI representation of 1-Oxaspiro[4.4]nonan-4-amine isInChI=1S/C8H15NO/c9-7-3-6-10-8(7)4-1-2-5-8/h7H,1-6,9H2 . The Canonical SMILES representation is C1CCC2(C1)C(CCO2)N . Physical And Chemical Properties Analysis

The compound has a topological polar surface area of 35.2 Ų . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 0 . The exact mass and monoisotopic mass of the compound are both 141.115364102 g/mol .Scientific Research Applications

Advanced Oxidation Processes for Degradation of Nitrogen-Containing Hazardous Compounds

Advanced Oxidation Processes (AOPs) are highly effective in mineralizing nitrogen-containing compounds, such as amines, improving overall water treatment efficacy. AOPs, including ozone and Fenton processes, show promising results in degrading a variety of nitrogen-containing compounds by targeting the nitrogen atoms for oxidation. These processes are sensitive to pH, and their mechanisms vary accordingly, highlighting the importance of optimizing conditions for maximum degradation efficiency (Bhat & Gogate, 2021).

Utilization of Mu-Opioid Receptor Biased Agonists

The novel mu-opioid receptor agonist Oliceridine, which features a structure including the oxaspiro[4.5]decan ring, selectively activates G protein and β-arrestin signaling pathways. This specificity may produce therapeutic analgesic effects with reduced adverse effects compared to traditional MOR agonists. Oliceridine exemplifies the potential of structurally unique agonists in developing novel analgesic therapies with improved safety profiles (Urits et al., 2019).

PFAS Removal with Amine-Functionalized Sorbents

Amine-containing sorbents offer innovative solutions for the control of Perfluoroalkyl and Polyfluoroalkyl Substances (PFAS) in water treatment. The efficiency of PFAS removal by these sorbents is attributed to electrostatic interactions, hydrophobic interactions, and sorbent morphology. Designing next-generation sorbents by understanding these interactions could significantly enhance PFAS removal from municipal water and wastewater (Ateia et al., 2019).

Biogenic Amines in Fish and Nitrosamine Formation

Biogenic amines in fish, such as histamine, cadaverine, and putrescine, are critical for food safety and quality. The interaction of amines in fish with nitrosating agents can lead to the formation of nitrosamines, potentially harmful compounds. Understanding these interactions is essential for ensuring the safety of fish products and preventing scombroid poisoning (Bulushi et al., 2009).

Safety and Hazards

properties

IUPAC Name |

1-oxaspiro[4.4]nonan-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c9-7-3-6-10-8(7)4-1-2-5-8/h7H,1-6,9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQUXLLOXLHVXLX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(C1)C(CCO2)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methoxyacetamide](/img/structure/B2607310.png)

![2-(7-(2-fluorophenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)-N-(3-methoxybenzyl)acetamide](/img/structure/B2607313.png)

![1-(7-(4-Isopropylphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B2607314.png)

![N-(2,3-dimethylphenyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide](/img/structure/B2607320.png)

![4-[(3-Methylbutanamido)methyl]benzoic acid](/img/structure/B2607323.png)

![Methyl 2-[6-(2,4-dimethylphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2607325.png)

![6-Fluoro-N-[2-oxo-1-[3-(trifluoromethoxy)phenyl]pyrrolidin-3-yl]pyridine-3-sulfonamide](/img/structure/B2607330.png)